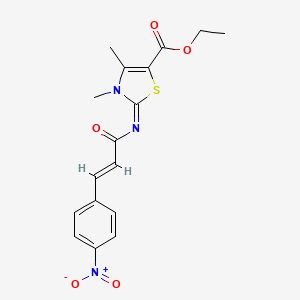

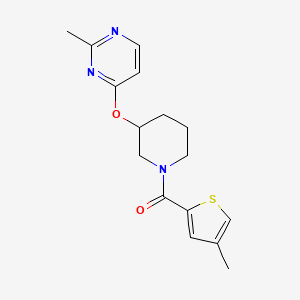

![molecular formula C18H18N2O3S B2536669 N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865161-21-3](/img/structure/B2536669.png)

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

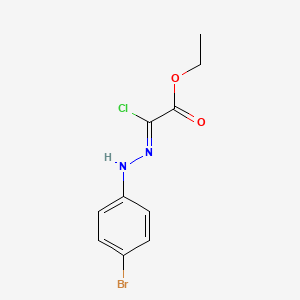

“N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide” is a chemical compound . It has a molecular formula of C19H20N2O3S and a molecular weight of 356.44.

Molecular Structure Analysis

The molecular structure of “N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide” consists of a benzothiazole ring substituted with methoxy and methoxyethyl groups, and a benzamide group .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 697.8±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis in Liquid Crystals

A study by Ha et al. (2010) focused on synthesizing new liquid crystals with a benzothiazole core, similar to the compound . These crystals were characterized for their mesomorphic properties using various techniques.

Antimicrobial Activity

Research by Badne et al. (2011) delved into the synthesis of benzothiazole derivatives and evaluated their antimicrobial properties, indicating potential application in developing new antimicrobial agents.

Radiochemical Synthesis

In the field of radiochemistry, a study by Bobeldijk et al. (1990) outlined the synthesis of a precursor to radioactively labeled benzamides, hinting at applications in medical imaging and diagnostics.

Organic Chemistry Reactions

Konovalova et al. (2014) explored the reaction of N-arenesulfonyl-N′-aroyl-1,4-benzoquinone diimines, leading to the formation of benzothiazol-6-yl benzamides. Their research Konovalova et al. (2014) contributes to the understanding of benzothiazole chemistry.

Antihyperglycemic Agents

Nomura et al. (1999) developed benzamide derivatives, including benzothiazole compounds, as potential antidiabetic agents. Their study Nomura et al. (1999) aimed to find new treatments for diabetes mellitus.

Corrosion Inhibition

Research by Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel, revealing their potential in protecting metals from corrosion.

Pharmaceutical Applications

A series of studies, including those by Rana et al. (2008), Yoshida et al. (2005), and Iwanami et al. (1981), have explored benzothiazole derivatives for their potential in treating various medical conditions such as cancer, psychosis, and other disorders.

Propiedades

IUPAC Name |

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-22-11-10-20-15-9-8-14(23-2)12-16(15)24-18(20)19-17(21)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSGAIUMIALVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

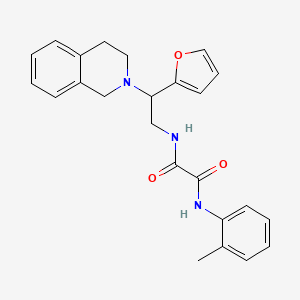

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2536595.png)

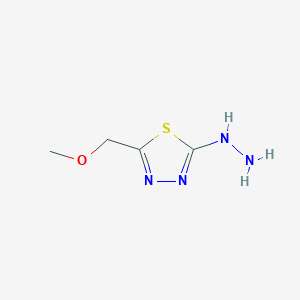

![1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2536605.png)

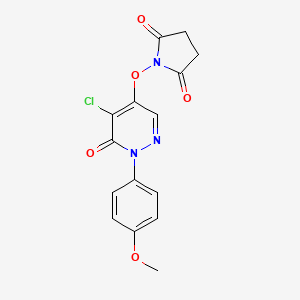

![1-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2536607.png)